molecular formula C13H20N2O4 B12751460 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid CAS No. 58670-83-0

2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid

Cat. No.: B12751460
CAS No.: 58670-83-0
M. Wt: 268.31 g/mol
InChI Key: SGJKTMVLGGQOGU-UHFFFAOYSA-N
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Description

2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with an amino group and a hydroxypropoxy group, which is further modified with an isopropylamino group. The unique structure of this compound allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group The hydroxypropoxy group can be introduced through an etherification reaction using appropriate alcohols and base catalysts

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(2-hydroxy-3-(methylamino)propoxy)-benzoic acid: Similar structure but with a methylamino group instead of an isopropylamino group.

    2-Amino-6-(2-hydroxy-3-(ethylamino)propoxy)-benzoic acid: Similar structure but with an ethylamino group instead of an isopropylamino group.

Uniqueness

The uniqueness of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropylamino group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid, commonly known as a metabolite of Pindolol, is a compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential applications in various fields, particularly in pharmacology and biochemistry.

  • Molecular Formula : C13H20N2O4
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 58670-83-0
  • IUPAC Name : 2-amino-6-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid
PropertyValue
Molecular FormulaC13H20N2O4
Molecular Weight268.31 g/mol
CAS No.58670-83-0
IUPAC Name2-amino-6-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from benzoic acid through nitration and reduction processes. The hydroxypropoxy group is introduced via etherification reactions. Industrially, optimized methods such as continuous flow reactors are utilized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a biochemical probe in metabolic pathways and has been investigated for its potential anti-inflammatory and analgesic effects.

Key Mechanisms:

  • Enzyme Interaction : The compound can modulate enzyme activities, which may lead to altered metabolic pathways.
  • Receptor Binding : It exhibits affinity for adrenergic receptors, influencing neurotransmission and cardiovascular functions.

Biological Activity Studies

Several studies have explored the biological activities associated with this compound:

Anti-inflammatory Effects

Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models.

Analgesic Properties

In animal models, it has been shown to reduce pain responses, suggesting potential use in pain management therapies.

Case Study 1: Analgesic Activity

A study conducted on rats evaluated the analgesic effects of the compound using the hot plate test. Results indicated a significant increase in pain threshold compared to control groups, suggesting effective analgesic properties.

Case Study 2: Inflammation Reduction

In vitro studies demonstrated that treatment with the compound resulted in a marked decrease in IL-6 and TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential role in managing inflammatory conditions.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as:

Compound NameStructure DifferenceBiological Activity
2-Amino-6-(2-hydroxy-3-(methylamino)propoxy)-benzoic acidMethylamino group instead of isopropylSimilar anti-inflammatory properties
2-Amino-6-(2-hydroxy-3-(ethylamino)propoxy)-benzoic acidEthylamino groupVaries in receptor affinity

Research Applications

The compound's unique structure allows it to serve various purposes in research:

  • Pharmaceutical Development : Used as an intermediate for synthesizing new therapeutic agents.
  • Biochemical Probes : Investigated for studying enzyme kinetics and metabolic pathways.
  • Material Science : Explored for developing novel materials due to its chemical properties .

Properties

CAS No.

58670-83-0

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

2-amino-6-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid

InChI

InChI=1S/C13H20N2O4/c1-8(2)15-6-9(16)7-19-11-5-3-4-10(14)12(11)13(17)18/h3-5,8-9,15-16H,6-7,14H2,1-2H3,(H,17,18)

InChI Key

SGJKTMVLGGQOGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC(=C1C(=O)O)N)O

Origin of Product

United States

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